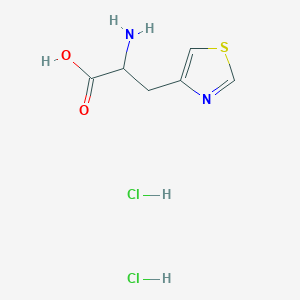

2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(1,3-thiazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-11-3-8-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFCPVPBZXECSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129274-32-4 | |

| Record name | 2-amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids. One common method includes the reaction of 4-thiazolylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and waste production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its antimicrobial, antifungal, and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Heterocyclic Variants

The following compounds are structurally related but differ in heterocycle type, substituent positions, or functional groups:

Table 1: Comparative Analysis of Key Compounds

Key Differences and Research Findings

Heterocycle Influence: Thiazole vs. Imidazole: The thiazole ring (with sulfur and nitrogen) in the target compound offers distinct electronic properties compared to imidazole (two nitrogens) in L-histidine dihydrochloride. Thiazoles generally exhibit lower basicity but higher metabolic stability, making them preferable in drug design .

Substituent Position Effects :

- The 4-thiazolyl isomer (target compound) vs. 2-thiazolyl isomer () demonstrates how ring position affects solubility and reactivity. For example, the 4-position may sterically hinder interactions in enzyme active sites compared to the 2-position .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound, L-histidine dihydrochloride) exhibit higher aqueous solubility than mono-hydrochloride derivatives (e.g., ), critical for in vitro assays .

Biological Activity: Thiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s structural simplicity allows for modular functionalization, as seen in hybrid multifunctional compounds like those described by Proshin et al. (2014) . L-Histidine dihydrochloride, a natural amino acid derivative, is used in cell culture media and protein stabilization, highlighting the divergent applications of structurally similar compounds .

Biological Activity

2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride is a compound characterized by its thiazole moiety, which has been associated with various biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10Cl2N2O2S

- Molecular Weight : 245.13 g/mol

- CAS Number : 129274-32-4

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. In particular, compounds containing thiazole rings have shown effectiveness in various animal models of epilepsy. For instance, a study demonstrated that specific thiazole derivatives significantly reduced seizure activity in mice subjected to pentylenetetrazole (PTZ)-induced seizures. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring enhance anticonvulsant efficacy .

2. Antitumor Activity

Thiazole-containing compounds have been investigated for their antitumor properties. A notable study reported that certain thiazole derivatives displayed significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells. The IC50 values for some compounds were found to be less than those of established chemotherapeutics like doxorubicin, indicating a promising potential for cancer treatment .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | HT29 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Some thiazole derivatives inhibit key enzymes involved in tumor progression and seizure pathways.

- Modulation of Protein Interactions : Studies have shown that these compounds can interact with proteins such as Bcl-2, influencing apoptotic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

Study on Anticonvulsant Properties

A study synthesized novel thiazole-integrated compounds and tested them in a PTZ-induced seizure model. The results indicated that certain modifications to the thiazole structure significantly increased anticonvulsant activity, with some compounds achieving over 90% protection against seizures .

Antitumor Activity Assessment

In another research effort, a series of thiazole derivatives were evaluated for their cytotoxic effects against cancer cell lines. The most active compounds were subjected to further SAR analysis to identify structural features responsible for their potency. This led to the discovery that electron-donating groups on the phenyl ring enhanced cytotoxicity .

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid dihydrochloride?

The synthesis typically involves two stages: (1) formation of the thiazole ring and (2) functionalization with the propanoic acid moiety. A common approach includes:

- Thiazole ring synthesis : Reacting α-amino acids or their precursors with thiazole-forming agents (e.g., thiourea derivatives or Hantzsch thiazole synthesis reagents).

- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

For reproducibility, ensure stoichiometric control during HCl addition and validate purity via HPLC (>95%) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid backbone (δ 3.0–4.0 ppm for CH₂ groups) .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS m/z 285.19 for C₉H₁₄Cl₂N₂O₂S) .

- Elemental analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What experimental designs are optimal for studying its interaction with neurological receptors?

- In vitro assays : Use radioligand binding studies (e.g., competitive displacement with [³H]-labeled neurotransmitters) to assess affinity for NMDA or GABA receptors. Include controls (e.g., MK-801 for NMDA) to validate specificity .

- Structural modeling : Perform molecular docking simulations using the thiazole ring’s electron-rich region to predict binding pockets in receptor models (e.g., PDB: 6CM4 for NMDA) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values, accounting for dihydrochloride solubility limits in aqueous buffers (~10 mM at pH 7.4) .

Q. How can contradictions in reported bioactivities of thiazole-containing amino acids be resolved?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., triazole vs. thiazole derivatives) to isolate the thiazole’s role. For example, replace the thiazole with pyrimidine (as in CAS 1955506-62-3) and assess changes in receptor binding .

- Standardized assays : Address variability by adhering to protocols like OECD 455 for cytotoxicity or WHO guidelines for enzyme inhibition studies.

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, ECHA) to identify trends in EC₅₀ values or off-target effects .

Q. What strategies enhance compound stability during in vivo studies?

- pH optimization : Maintain solutions at pH 3–5 (using citrate buffers) to prevent degradation of the dihydrochloride salt .

- Lyophilization : Store the compound as a lyophilized powder at –20°C (stable for >12 months) and reconstitute in degassed PBS immediately before use .

- Encapsulation : Use liposomal formulations to protect against enzymatic cleavage in plasma (e.g., PEGylated liposomes increase half-life by 2–3×) .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in spectroscopic data across studies?

- Cross-validate techniques : Combine FT-IR (for functional groups) with X-ray crystallography (for absolute configuration) to resolve ambiguities in stereochemistry .

- Batch variability : Characterize multiple synthesis batches using LC-MS to identify impurities (e.g., unreacted thiourea derivatives) that may skew bioactivity results .

Q. What computational tools predict metabolic pathways for this compound?

- In silico metabolism : Use software like ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., oxidation of the thiazole ring or conjugation with glucuronic acid) .

- Experimental validation : Perform microsomal stability assays (human liver microsomes, 1 mg/mL) with LC-MS/MS to confirm predicted metabolites .

Comparative Analysis with Structural Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.